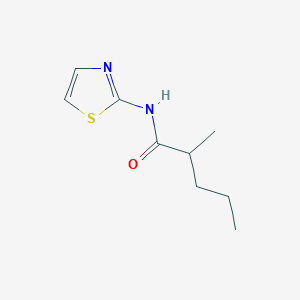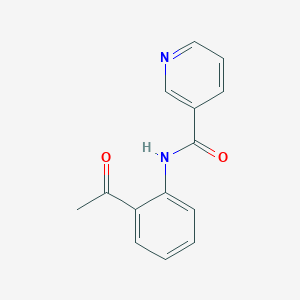
2-methyl-N-(1,3-thiazol-2-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1,3-thiazol-2-yl)pentanamide is a chemical compound that belongs to the thiazole family. It is commonly used in scientific research as a biochemical compound due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(1,3-thiazol-2-yl)pentanamide is not fully understood. However, it is believed to interact with specific enzymes and proteins in the body, leading to changes in their activity. It is also believed to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects
2-methyl-N-(1,3-thiazol-2-yl)pentanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(1,3-thiazol-2-yl)pentanamide in lab experiments is its unique properties, which make it a useful tool for studying the mechanism of action of various enzymes and proteins. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-methyl-N-(1,3-thiazol-2-yl)pentanamide. One direction is to further study its mechanism of action and how it interacts with specific enzymes and proteins. Another direction is to explore its potential as a lead compound for developing new drugs. Additionally, more research is needed to determine its potential therapeutic uses in various diseases and conditions.
In conclusion, 2-methyl-N-(1,3-thiazol-2-yl)pentanamide is a unique biochemical compound that has several potential uses in scientific research. Its synthesis method is well-established, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 2-methyl-N-(1,3-thiazol-2-yl)pentanamide involves the reaction of 2-mercaptothiazole with 2-bromo-3-methylbutyramide. The reaction takes place in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
2-methyl-N-(1,3-thiazol-2-yl)pentanamide is widely used in scientific research due to its unique properties. It is commonly used as a biochemical compound to study the mechanism of action of various enzymes and proteins. It is also used in drug discovery research as a lead compound to develop new drugs.
Propiedades
Nombre del producto |
2-methyl-N-(1,3-thiazol-2-yl)pentanamide |
|---|---|
Fórmula molecular |
C9H14N2OS |
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
2-methyl-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C9H14N2OS/c1-3-4-7(2)8(12)11-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3,(H,10,11,12) |
Clave InChI |
XJGWFWWSYYFTAK-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=NC=CS1 |
SMILES canónico |
CCCC(C)C(=O)NC1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)




![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)


